molecular formula C9H13N B1630885 3-Isopropylaniline CAS No. 5369-16-4

3-Isopropylaniline

Cat. No. B1630885
CAS RN: 5369-16-4
M. Wt: 135.21 g/mol
InChI Key: XCCNRBCNYGWTQX-UHFFFAOYSA-N
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Description

3-Isopropylaniline is a compound with the molecular formula of C9H13N . It is a liquid at room temperature .


Synthesis Analysis

3-Isopropylaniline can be synthesized by reacting 3-isopropylbenzene with ammonia or amines in an organic solvent such as acetone . The synthesis of 3-isopropylaniline can be catalyzed by picotamide, which is an organic ligand .


Molecular Structure Analysis

The molecular formula of 3-Isopropylaniline is C9H13N . The InChI code is 1S/C9H13N/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,10H2,1-2H3 .


Physical And Chemical Properties Analysis

3-Isopropylaniline is a liquid at room temperature . It has a molecular weight of 135.21 g/mol .

Scientific Research Applications

Metabolic Profiling and Disease Prediction

Research has demonstrated the critical role of amino acids, including derivatives of aniline like 3-Isopropylaniline, in metabolic profiling and the prediction of diseases such as diabetes. Advanced metabolomics studies have identified specific amino acids that significantly associate with the future development of diabetes, highlighting the potential of metabolic profiling in disease risk assessment and early detection (Wang et al., 2011).

Surface Functionalization for Biochemical Applications

Aminosilanes, closely related to 3-Isopropylaniline, are utilized for the functionalization of silica surfaces. This application is crucial in creating hydrolytically stable amine-functionalized surfaces for biochemical and medical research, indicating the significant role of 3-Isopropylaniline derivatives in enhancing the performance and stability of biosensors and biochips (Smith & Chen, 2008).

Amino Acid Catabolism and Biofuel Production

Investigations into the catabolism of amino acids like phenylalanine, a compound structurally related to 3-Isopropylaniline, have uncovered pathways for converting amino acids into long-chain and complex alcohols. These findings are particularly relevant for biofuel production, showcasing the potential of 3-Isopropylaniline derivatives in renewable energy sources (Dickinson et al., 2003).

Enhancing Drug Delivery Systems

Research on the controlled release of fluorophores and drugs in vivo has led to the development of bioorthogonal reactions involving 3-Isocyanopropyl groups, closely related to 3-Isopropylaniline. This work paves the way for innovative drug delivery systems, enabling precise control over the release of therapeutic agents in targeted areas of the body (Tu et al., 2018).

Impact on Melanogenesis and Potential Therapeutic Applications

Studies on isopropyl unoprostone, a compound derived from 3-Isopropylaniline, have explored its effects on melanogenesis in mouse epidermal melanocytes. This research offers insights into the regulation of melanin synthesis and its potential therapeutic applications in treating disorders related to pigmentation (Kashiwagi et al., 2001).

Safety And Hazards

3-Isopropylaniline is classified as a hazardous substance. It may cause drowsiness or dizziness and may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCNRBCNYGWTQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332545
Record name 3-Isopropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropylaniline

CAS RN

5369-16-4
Record name 3-(1-Methylethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5369-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isopropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Treatment of 3-nitroacetophenone (10 g) with methyltriphenyl phosphonium bromide (28 g) and n-butyllithium in hexane (78.4 mmol), as described in Example 1a, gave 3-(1-methylethenyl)nitrobenzene (9.5 g), δ (60 MHz, CDCl3) 2.1 (3H, s, CH3), 5.2 and 5.5 (2H, 2s, CH2), 7.2 to 8.2 (4H, m, ArH). Treatment of the above 3-(1-methylethenyl)nitrobenzene (9.5 g) with hydrogen and palladium on carbon (10%, 1.9 g) as described in Example 1a, gave 3-(1-methylethyl)aniline (6.15 g), δ (60 MHz, CDCl3) 1.1 (6H, d, (CH3)2), 2.6 (1H, m, CH) 3.4 (2H, bs, NH2) and 6.1 to 7.0 (4H, m, ArH).
[Compound]
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ArH
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Synthesis routes and methods II

Procedure details

2 G. (0.127 mole) of 3-isopropylnitrobenzene is dissolved in 300 ml. of 50% aqueous ethanol and 23 g. of iron powder is added with good stirring. The reaction mixture is brought to reflux and 13.5 ml. of a solution of 5.2 ml. of concentrated hydrochloric acid in 25 ml. of 50% aqueous ethanol is added while maintaining reflux and stirring. After 1/2 hour of stirring, the reaction mixture is made basic with 2.5 N sodium hydroxide and steam distilled. The distillate is extracted with chloroform and the chloroform layer dried and concentrated by distillation through a short vigreau column under atmospheric pressure. The residue is vacuum distilled. One fraction with boiling point of 117°-118° C. at 18 mm. Hg. contains 15.14 g. of 3-isopropylaniline which is suitable for use in the next step without further purification.
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0.127 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isopropylaniline
Reactant of Route 2
3-Isopropylaniline
Reactant of Route 3
3-Isopropylaniline
Reactant of Route 4
Reactant of Route 4
3-Isopropylaniline
Reactant of Route 5
3-Isopropylaniline
Reactant of Route 6
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3-Isopropylaniline

Citations

For This Compound
63
Citations
JB Hamilton, L Harvey, CAL Mahaffy… - … and Reactivity in …, 1993 - Taylor & Francis
The tricarbonylchromium complexes of the following aniline derivatives have been prepared: N,2-dimethylaniline, N,4-dimethylaniline, N,N,3-trimethylaniline, 2,3,5,6-tetramethylaniline, …
Number of citations: 2 www.tandfonline.com
M Oguni, J Sekine, H Mine - Journal of non-crystalline solids, 2006 - Elsevier
… range above 80 K and in the frequency range (0.1 Hz)–(1 MHz); 3-isopropylphenol and 2-phenyl-1-propanol with hydroxyl group within their substituents, 3-isopropylaniline and dl-1-…
Number of citations: 10 www.sciencedirect.com
JF Bunnett, H Takayama - Journal of the American Chemical …, 1968 - ACS Publications
… -isopropylaniline rather than 3isopropylaniline as reported. The … N,N-Diethyl-3-isopropylaniline (I). A mixture of 30 g (0.222 … (2,5-Dichlorophenylazo)-N,N-diethyl-3-isopropylaniline (J). A …
Number of citations: 52 pubs.acs.org
J Shen, Y Zhao, S Inagaki, C Yamamoto, Y Shen… - … of Chromatography A, 2013 - Elsevier
… 3-Isopropylaniline and triphosgene were purchased from TCI. 3-Isopropylphenyl isocyanate was prepared from 3-isopropylaniline by the conventional method using triphosgene in …
Number of citations: 34 www.sciencedirect.com
JVN Vara Prasad - Organic Letters, 2000 - ACS Publications
… Nitration of 3-tert-butylaniline or 3-isopropylaniline 22 was performed using trifluoroacetic anhydride and potassium nitrate in excellent yields to obtain 23. The trifluoroacetyl group in …
Number of citations: 13 pubs.acs.org
K Takamatsu, A Takano, N Yakushiji… - ChemMedChem …, 2008 - Wiley Online Library
… 4-Isopropoxy-3-isopropylaniline (14 d AcOH). Following the procedure to synthesize 14 a AcOH, 14 d AcOH was obtained in crude oil (qy). This compound gave a single spot on TLC, …
F Qi, Q Qi, J Song, J Huang - Chemistry & Biodiversity, 2021 - Wiley Online Library
… The ethanol solution of 3-isopropylaniline (1.2 mL, 10 mmol), 25 % concentrated aqueous ammonia (2.1 mL, 50 mmol) and carbon disulfide (1 mL, 10 mmol) was stirred about 2 h. The …
Number of citations: 4 onlinelibrary.wiley.com
L Zhang, Y Zhang, Y Deng, F Shi - Catalysis Science & Technology, 2015 - pubs.rsc.org
… 3-Isopropylaniline and 4-tert-butylaniline could also react smoothly to generate the corresponding amines in good yields (entries 16–17). In addition, our catalytic system was also …
Number of citations: 43 pubs.rsc.org
戸田和哉, 後藤益夫, 菊池靖夫, 森倫平… - Journal of Pesticide …, 1988 - jlc.jst.go.jp
One hundred and twelve N-aryl-2-methyl-2-arylpropanamides and N-aryl-2-methyl-2-arylbutanamides were synthesized and their herbicidal activities were measured. Most of the …
Number of citations: 1 jlc.jst.go.jp
H Takeuchi, S Hayakawa, T Tanahashi… - Journal of the …, 1991 - pubs.rsc.org
The photolyses of 1-aminopyridinium, 1-aminoquinolinium, 1-amino-2,2′-bipyridinium, 1,1 ′-diamino-2,2′-bipyridinium and 1-amino-1,10-phenanthrolinium salts 1 and 10–13 in …
Number of citations: 31 pubs.rsc.org

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